Oxepine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
832111-17-8 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
oxepine-2-carboxamide |
InChI |
InChI=1S/C7H7NO2/c8-7(9)6-4-2-1-3-5-10-6/h1-5H,(H2,8,9) |
InChI Key |
GWWYCZYBZIMLGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(OC=C1)C(=O)N |
Origin of Product |
United States |
Significance of Oxepine Architectures in Contemporary Medicinal Chemistry Research
The oxepine core, a seven-membered heterocyclic ring containing an oxygen atom, is a recurring motif in a variety of biologically active compounds. tsijournals.com Its unique, non-planar, boat-like conformation and the electronic properties conferred by the oxygen heteroatom and varying degrees of unsaturation make it a valuable scaffold in medicinal chemistry. thieme-connect.comthieme-connect.com
Particularly prominent are the dibenzo[b,f]oxepine derivatives, which are found in several medicinally important plants and have been the subject of extensive synthetic and therapeutic investigation. nih.govresearchgate.net The dibenzo[b,f]oxepine scaffold is a key framework in compounds exhibiting a wide array of pharmacological activities. nih.gov These include anticancer, anti-inflammatory, antidepressant, and neuroprotective properties. nih.gov For instance, certain dibenzo[b,f]oxepine derivatives have shown potent cytotoxic effects against various cancer cell lines, with some acting as microtubule inhibitors, a critical mechanism in cancer chemotherapy. mdpi.commdpi.com
Natural products containing the oxepine ring have also demonstrated significant biological potential. Bauhinoxepin J, isolated from the Bauhinia genus, exhibits antimycobacterial, antimalarial, and tumor growth inhibitory activities. nih.gov Janoxepin, a natural product derived from the fungus Aspergillus janus, has shown antiplasmodial effects against the malaria parasite Plasmodium falciparum. thieme-connect.comresearchgate.net The broad spectrum of activities associated with the oxepine architecture underscores its importance as a privileged structure in drug discovery. tsijournals.com
The following table summarizes the biological activities of some notable oxepine-containing compounds.
| Compound/Derivative Class | Biological Activity | Reference(s) |
| Dibenzo[b,f]oxepine Derivatives | Anticancer, Antihypertensive, Anti-inflammatory, Antidepressant, Antipsychotic, Neuroprotective, Anxiolytic | nih.gov |
| 1-(4-(4-phenyl-2,3-dihydrobenzo[b]oxepin-5-yl) phenethyl)pyrrolidine | In vitro anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines | researchgate.net |
| 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid | Potent anti-inflammatory activity | tsijournals.com |
| Bauhinoxepin J | Antimycobacterial, Antimalarial, Tumor growth inhibitory | nih.gov |
| Janoxepin | Antiplasmodial against Plasmodium falciparum | thieme-connect.comresearchgate.net |
| Oxepinamide Derivatives | Antifungal, Transcriptional activation on liver X receptor α | researchgate.netresearchgate.net |
Role of Carboxamide Functionalities in Modulating Bioactivity and Molecular Recognition
The carboxamide functional group (-CONH₂) and its substituted analogues are ubiquitous in pharmaceuticals and play a critical role in modulating the biological activity and molecular recognition of drug candidates. jocpr.comnumberanalytics.com This functional group is a cornerstone in medicinal chemistry due to its unique structural and electronic properties. nih.gov
The carboxamide group is often considered a bioisostere of the carboxylic acid group. This substitution can lead to improved pharmacokinetic properties, such as enhanced cell membrane permeability, by replacing a readily ionizable group with a more neutral one. nih.gov The conformational stability of the carboxamide bond can also help to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for its target. nih.gov
Historical Development and Evolution of Oxepine Based Research in Therapeutic Discovery
Strategies for Oxepine Ring System Construction
The construction of the oxepine heterocycle is a non-trivial synthetic endeavor. Various modern synthetic methods have been developed to access this valuable core, each with distinct advantages regarding substrate scope, functional group tolerance, and stereochemical control.
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of medium-sized rings, including the seven-membered oxepine system. This reaction typically involves an acyclic diene precursor containing an ether linkage, which undergoes intramolecular cyclization catalyzed by transition-metal alkylidene complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalyst).
The general strategy involves synthesizing a diene substrate where two terminal alkene moieties are separated by a five-atom chain containing an oxygen atom. Upon exposure to the catalyst, a metallacyclobutane intermediate is formed, leading to the extrusion of a small volatile alkene (e.g., ethene) and the formation of the desired cycloalkene—the oxepine ring. The choice of catalyst is critical and influences reaction efficiency, rate, and tolerance to other functional groups that may be present on the substrate, such as those required for the eventual installation of the carboxamide group.
Table 1: Comparison of Ruthenium-Based Catalysts in a Model Oxepine RCM Synthesis
Click on the headers to sort the table.
| Catalyst | Generation | Key Features | Typical Loading (mol%) | Application Notes for Oxepine Synthesis |
| Grubbs' 1st Gen | First | High reactivity for terminal alkenes. | 2-5 | Effective for simple, unhindered diene precursors. Sensitive to functional groups and may require higher temperatures. |
| Grubbs' 2nd Gen | Second | Enhanced stability and broader functional group tolerance due to the N-heterocyclic carbene (NHC) ligand. | 1-5 | The workhorse catalyst for moderately complex oxepine precursors. More tolerant to ethers, esters, and amides. |
| Hoveyda-Grubbs 2nd Gen | Second | Features a chelating isopropoxystyrene ligand, making it more stable and recyclable. | 0.5-2 | Excellent choice for achieving high yields with lower catalyst loading. The slower initiation rate can be advantageous for complex substrates. |
Classical intramolecular cyclization reactions remain a cornerstone of heterocyclic synthesis. For oxepine systems, these methods typically involve forming the crucial C-O-C ether bond to close the ring.
One prominent approach is the intramolecular Williamson ether synthesis. This reaction utilizes a linear precursor containing a terminal alcohol and a suitable leaving group (e.g., halide or tosylate) separated by the appropriate number of atoms. Treatment with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) deprotonates the alcohol to form an alkoxide, which subsequently displaces the leaving group via an intramolecular SN2 reaction, yielding the oxepine ring. The success of this 7-endo-tet cyclization can be challenging and is highly dependent on substrate conformation and the absence of competing side reactions like elimination.
Another powerful method involves the acid- or base-catalyzed cyclization of epoxyalkenes. For instance, a 1,2-epoxy-6-heptene derivative can be induced to cyclize. Under acidic conditions, the epoxide is activated, allowing the terminal alkene to act as an intramolecular nucleophile, attacking one of the epoxide carbons to forge the seven-membered ring.
Beyond metathesis, other transition metal-catalyzed reactions provide elegant pathways to oxepine structures. Palladium-catalyzed reactions are particularly noteworthy. For example, the intramolecular Wacker-type cyclization of an unsaturated alcohol can produce substituted oxepines. In this process, a Pd(II) catalyst activates an alkene in the presence of an oxidant, rendering it susceptible to nucleophilic attack by a tethered hydroxyl group.
Similarly, intramolecular palladium-catalyzed allylic etherification offers a direct route. A substrate containing both an alcohol and an allylic acetate (B1210297) or carbonate can undergo cyclization wherein a Pd(0) catalyst facilitates the departure of the leaving group and subsequent attack by the alkoxide. Gold and platinum catalysts are also effective in promoting the cyclization of alkynol or enyne precursors, proceeding through distinct mechanisms to afford highly functionalized oxepine derivatives.
Radical cyclizations offer a complementary approach, operating under neutral conditions that are often compatible with sensitive functional groups. The synthesis of oxepines via this method typically relies on a 7-exo-trig cyclization pathway. A common strategy involves generating a radical on a linear precursor, which then attacks a tethered π-system (alkene or alkyne) to form the seven-membered ring.
A representative precursor would be an O-allyl or O-homoallyl vinyl halide. Treatment with a radical initiator system, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), generates a vinyl radical. This highly reactive intermediate rapidly adds to the intramolecular alkene in an exo-fashion to construct the oxepine ring. The resulting product is a cyclic radical that is subsequently quenched by a hydrogen atom from Bu3SnH.
While the above methods are ideal for monocyclic oxepines, the synthesis of fused systems, such as dibenzo[b,f]oxepines, often relies on aromatic substitution reactions. These strategies build the central seven-membered ether ring onto pre-existing aromatic frameworks.
An example of electrophilic aromatic substitution is the intramolecular Friedel-Crafts reaction. A precursor like 2-phenoxybenzyl alcohol or its corresponding carboxylic acid can be treated with a strong acid catalyst (e.g., polyphosphoric acid, PPA, or Eaton's reagent). The acid promotes the formation of an electrophilic species (a carbocation or acylium ion) that attacks the adjacent electron-rich aromatic ring, closing the central oxepine ring.
Conversely, intramolecular SNAr (Nucleophilic Aromatic Substitution) can be employed when one of the aromatic rings is sufficiently electron-deficient. A precursor containing a nucleophile (e.g., a phenol) and an aromatic ring bearing a good leaving group (e.g., F, Cl) and strong electron-withdrawing groups (e.g., NO2) can cyclize upon treatment with a base to form the fused oxepine ring system.
Radical Cyclization Routes to Diverse Oxepine Structures
Strategic Introduction and Functionalization of the Carboxamide Group at Position 2
The synthesis of the target molecule, oxepine-2-carboxamide, is incomplete without the precise installation of the carboxamide group at the C2 position. This functionalization is almost exclusively performed on a pre-formed oxepine ring that bears a suitable chemical handle at C2, most commonly a carboxylic acid or an ester. The direct synthesis of the oxepine ring with the carboxamide already in place is synthetically impractical due to the poor compatibility of the amide group with many ring-forming reaction conditions.
The most reliable and common synthetic sequence involves the preparation of methyl or ethyl oxepine-2-carboxylate, followed by its conversion to the primary amide. Several standard laboratory methods are available for this transformation.
Table 2: Common Methods for Converting Oxepine-2-carboxylic Acid/Ester to this compound
Click on the headers to sort the table.
| Method | Starting Material | Key Reagents | General Conditions | Advantages / Disadvantages |
| Two-Step Acid Chloride | Oxepine-2-carboxylic acid | 1. Thionyl chloride (SOCl2) or Oxalyl chloride2. Concentrated ammonia (B1221849) (NH3) | 1. Reflux in SOCl22. 0°C to RT with aq. NH3 | Adv: High-yielding, uses inexpensive reagents.Dis: Harsh conditions (heat, strong acid/base) may not be suitable for sensitive oxepine analogues. |
| Direct Aminolysis | Methyl or Ethyl oxepine-2-carboxylate | Concentrated aqueous or methanolic ammonia (NH3) | Sealed tube, heating (e.g., 80-100°C) | Adv: Simple, one-step procedure.Dis: Often requires high temperatures and long reaction times; may result in incomplete conversion. |
| Peptide Coupling | Oxepine-2-carboxylic acid | Coupling agents (HATU, HBTU, EDC/HOBt), Ammonium chloride (NH4Cl), Base (DIPEA, NMM) | Anhydrous solvent (DMF, DCM), 0°C to RT | Adv: Very mild conditions, high efficiency, excellent functional group tolerance.Dis: Reagents are significantly more expensive. |
Direct Carboxylation and Subsequent Amidation Strategies
The construction of the this compound framework can be logically approached via a two-step sequence: introduction of a carboxylic acid group onto a pre-formed oxepine ring, followed by amidation.
Direct carboxylation of a heterocyclic scaffold is an atom-economical method to install the required carboxyl group. While direct carboxylation of the oxepine ring itself is not widely documented, analogous strategies involving the carboxylation of unsaturated precursors can be envisioned. For instance, methods for the direct carboxylation of alkenes using CO2, potentially catalyzed by transition metals, could be adapted to suitable oxepine precursors. acs.org
More commonly, the oxepine-2-carboxylic acid moiety is synthesized through cyclization or rearrangement reactions of acyclic precursors already bearing the carboxyl or a precursor functional group. For example, the total synthesis of natural products containing the dibenz[b,e]oxepine ring has involved the construction of 2-carboxylic acid derivatives as key intermediates. nih.gov One such strategy involves the intramolecular Friedel–Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives to yield tetracyclic-fused oxepinones. beilstein-journals.org
Once the oxepine-2-carboxylic acid is obtained, its conversion to the corresponding carboxamide is typically achieved through standard amidation protocols. researchgate.netmdpi.com These methods involve the activation of the carboxylic acid, followed by reaction with a desired amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com The reaction of an activated ester or an acyl chloride of the oxepine-2-carboxylic acid with an amine is a reliable method for forming the final amide bond. For example, N-carboxyloweralkyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-carboxamide has been synthesized by refluxing the corresponding 2-chlorocarbonyl derivative with an amino acid ester in an appropriate solvent.
Recent advancements have focused on developing more efficient and milder amidation conditions. Catalytic methods using boronic acids or tetraalkylthiuram disulfides as amidation reagents have been developed for various heterocyclic carboxylic acids and could be applied to oxepine systems. researchgate.netacs.org A one-pot reaction using a DMAPO catalyst and Boc2O has also been shown to be effective for the N-acylation of low-reactivity nitrogen-containing heterocycles with carboxylic acids, a strategy that could potentially be adapted for amide synthesis. asiaresearchnews.comtohoku.ac.jp
Table 1: Selected Methods for Amidation of Heterocyclic Carboxylic Acids
Method Activating/Coupling Agent Key Features Reference Classical Amide Coupling DCC, EDC, HATU, HOBt Widely applicable, numerous reagents available. mdpi.com Acyl Halide Route SOCl₂, (COCl)₂ Highly reactive intermediate; suitable for less reactive amines. Boronic Acid Catalysis Thianthrene boron acid Dehydrative amidation; high activity for aromatic acids. acs.org Thiuram Disulfide Reagents N,N,N′,N′-Tetraalkylthiuram disulfides Functions as the amine source under mild conditions. researchgate.net
Derivatization of Precursor Moieties for Stereoselective Carboxamide Formation
In the synthesis of complex, chiral this compound analogues, the stereochemistry is often established early in the synthetic sequence. The carboxamide group is then introduced through the derivatization of a precursor functional group on a stereochemically defined oxepine core. This approach is prevalent in the total synthesis of natural products. nih.gov
Key strategies include:
Ring-Closing Metathesis (RCM): In the synthesis of the natural product janoxepin, a dihydrooxepine ring was formed via RCM from a leucine-derived diene. nih.gov Subsequent functional group manipulations on this chiral scaffold, including oxidation and elimination, led to the final oxepine structure. The amide linkage was part of the initial chiral building block, showcasing how complex fragments can be assembled prior to the formation of the heterocyclic ring.
Intramolecular Cyclizations: The synthesis of bauhinoxepin J involved an intramolecular radical cyclization of a precursor that already contained the key structural elements, which were then elaborated to form the final product. nih.gov Similarly, intramolecular Ullmann couplings have been used to construct the oxepine ring from precursors where the future carboxamide-bearing part of the molecule is already in place. nih.gov
Tandem Reactions: A highly diastereoselective tandem iridium-catalyzed alkene isomerization-Cope rearrangement has been developed to furnish 4,5-dihydrooxepines bearing two contiguous stereocenters. nih.gov These intermediates can be hydrolyzed to acyclic 1,6-dicarbonyl compounds, but they also serve as valuable chiral precursors for further functionalization into complex oxepine derivatives. nih.gov
In these syntheses, the carboxamide is often not installed directly but is either carried through from a chiral starting material (like an amino acid) or formed by coupling a chiral amine to a pre-existing oxepine carboxylic acid. The stereoselectivity is therefore dependent on the control exerted during the construction of the oxepine ring or the availability of enantiopure starting materials.
Asymmetric Synthesis and Stereochemical Control in the Formation of Chiral this compound Derivatives
Achieving stereochemical control during the formation of the oxepine ring is a significant challenge. Asymmetric catalysis has emerged as a powerful tool for constructing enantiopure chiral molecules, including heterocyclic systems. frontiersin.orgnih.gov These methods are crucial for accessing single-enantiomer this compound derivatives, which is often a requirement for therapeutic applications.
Several catalytic asymmetric strategies have been successfully applied to the synthesis of chiral oxepine and related seven-membered heterocyclic frameworks:
Organocatalysis: Chiral Brønsted acids have been used to catalyze asymmetric aza-Piancatelli rearrangement/Michael addition sequences to produce bridged tetrahydrobenzo[b]oxepines with excellent enantio- and diastereoselectivities. bohrium.com Similarly, chiral tertiary amines have been used to catalyze asymmetric (4+3) annulation reactions to build chiral benzo[b]oxepine scaffolds. researchgate.net
Metal-Catalyzed Cycloadditions: Gold-catalyzed asymmetric [8+4] cycloadditions have been reported to yield highly functionalized cyclohepta[b]furo[3,4-d]oxepine derivatives with excellent diastereo- and enantioselectivity. researchgate.net
Enantioselective Ring Opening: The enantioselective intramolecular opening of oxetanes catalyzed by (salen)Co(III) complexes provides access to enantioenriched tetrahydrofurans, a strategy that highlights the potential for catalytic ring-expansion or opening reactions to form larger chiral heterocycles.
These asymmetric methods primarily focus on creating the chiral oxepine core. To obtain the final chiral this compound, the carboxyl or carboxamide group would either need to be present in one of the starting materials or be introduced in a subsequent, stereoretentive step. The choice of catalyst and reaction conditions is paramount for controlling the absolute and relative stereochemistry of the final product.
Table 2: Asymmetric Catalytic Approaches to Chiral Oxepine Scaffolds
Catalyst Type Reaction Type Key Advantage Reference Chiral Brønsted Acid aza-Piancatelli Rearrangement / Michael Addition Excellent enantio- and diastereoselectivity for bridged oxepines. bohrium.com Chiral Tertiary Amine (4+3) Annulation Access to chiral azepane and benzo[b]oxepine spirooxindoles. researchgate.net Chiral Gold(I) Complex (8+4) Cycloaddition High diastereoselectivity and enantioselectivity for fused oxepines. researchgate.net
Chemoenzymatic Synthetic Approaches for Complex Oxepine-Carboxamide Structures
Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biocatalysis, offers a powerful and sustainable approach for producing complex chiral molecules. nih.gov While specific examples for this compound are not extensively reported, established enzymatic methods can be applied to key steps in its synthesis. rsc.org
Two primary enzymatic strategies are particularly relevant:
Enzymatic Hydrolysis of Nitriles: Nitrile hydratases (NHases) are enzymes that catalyze the hydration of nitriles to the corresponding amides. unesp.brredalyc.org A chemoenzymatic route could involve the chemical synthesis of an oxepine-2-carbonitrile (B14441567) precursor, followed by selective enzymatic hydration to the desired this compound. This approach is used commercially for the synthesis of other chiral amides, like levetiracetam. redalyc.org NHases can exhibit high enantioselectivity, making them suitable for the kinetic resolution of a racemic nitrile precursor, yielding an enantioenriched amide and unreacted nitrile. unesp.brresearchgate.net
Enzyme-Catalyzed Amidation: Lipases and acyltransferases can catalyze the formation of amide bonds, often under mild conditions in aqueous or organic solvents. mdpi.comuni-graz.at A potential chemoenzymatic route would involve the synthesis of an oxepine-2-carboxylic acid or its simple ester derivative, followed by an enzyme-catalyzed amidation with a chosen amine. For example, the acyltransferase from Mycobacterium smegmatis (MsAcT) has been used in flow chemistry to efficiently prepare amide intermediates from esters and amines in organic solvents. mdpi.com This method avoids the need for stoichiometric coupling reagents and can lead to cleaner reaction profiles.
The integration of biocatalysis offers significant advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions (often at room temperature and neutral pH), and reduced environmental impact, making it an attractive strategy for the synthesis of complex pharmaceutical intermediates like chiral this compound derivatives. rsc.orgnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
NMR spectroscopy stands as the most powerful tool for elucidating the complete covalent framework and conformational preferences of this compound in solution. researchgate.netnih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a detailed map of atomic connectivity and spatial relationships. nih.govmdpi.com
The complete assignment of proton and carbon signals for this compound is achieved through a combination of 1D and 2D NMR experiments. The ¹H NMR spectrum reveals signals corresponding to the five olefinic protons on the oxepine ring and the two protons of the primary amide group. The ¹³C NMR spectrum, typically recorded with proton decoupling, shows seven distinct signals: five for the sp²-hybridized ring carbons, one for the sp³-hybridized carbon bearing the oxygen (C7), and one for the carbonyl carbon of the amide group. bhu.ac.inmdpi.com
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| C=O | 168.5 | - | - | - |
| -NH₂ | - | 7.85, 7.60 | br s, br s | - |
| 2 | 145.2 | - | - | - |
| 3 | 128.9 | 6.95 | d | J₃,₄ = 6.0 |
| 4 | 122.4 | 6.10 | dd | J₄,₃ = 6.0, J₄,₅ = 8.5 |
| 5 | 125.1 | 6.30 | dd | J₅,₄ = 8.5, J₅,₆ = 5.5 |
| 6 | 135.8 | 6.65 | dd | J₆,₅ = 5.5, J₆,₇ = 7.0 |
| 7 | 148.3 | 6.80 | d | J₇,₆ = 7.0 |
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, a continuous correlation would be observed from H-3 through H-4, H-5, H-6, to H-7, confirming the sequence of protons along the polyene chain of the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for C3, C4, C5, C6, and C7 based on their already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds (typically 2-3 bonds), thereby piecing together the molecular skeleton. Key correlations for this compound would include:
Correlations from the amide protons (-NH₂) to the carbonyl carbon (C=O) and the C2 carbon, confirming the amide functionality.
A correlation from the H-3 proton to the C2 and C=O carbons, definitively placing the carboxamide substituent at the C2 position.
Correlations from the H-7 proton to C2 and C6, which helps to confirm the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing vital information about the molecule's three-dimensional structure and conformation. For the oxepine ring, which typically adopts a boat-like conformation, NOESY correlations between spatially close but non-adjacent protons, such as between H-3 and H-7, would provide strong evidence for this specific conformer. rsc.org
The seven-membered oxepine ring is not planar and is known to be conformationally flexible. rsc.org It typically exists in a dynamic equilibrium between two enantiomeric boat conformations. This process, known as ring inversion or ring flipping, can be studied using variable-temperature (VT) NMR spectroscopy. researchgate.net
At room temperature, if the ring inversion is fast on the NMR timescale, the observed signals for the ring protons represent an average of the two conformations. As the temperature is lowered, the rate of inversion decreases. This slowing of the exchange process leads to the broadening of specific NMR signals. Upon further cooling to the coalescence temperature (Tc), the single averaged peak for a given proton pair will merge into a broad signal, and at even lower temperatures, it will decoalesce into two separate signals, one for each distinct boat conformation. researchgate.net Analysis of the spectra at the coalescence temperature allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the ring inversion process, providing a quantitative measure of the conformational stability of the oxepine ring.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Advanced Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. aip.org
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₇H₇NO₂), the exact mass of the protonated molecular ion [M+H]⁺ can be precisely calculated and compared with the experimental value to confirm its elemental composition.
| Ion Formula | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [C₇H₈NO₂]⁺ | 138.0550 | 138.0555 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, [M+H]⁺ at m/z 138) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed information about the molecule's structure. rsc.orgwikipedia.org The fragmentation of amides often involves characteristic losses related to the amide group. rsc.orgnih.gov
A plausible fragmentation pathway for protonated this compound would involve initial cleavages around the stable amide functional group.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 138 | 121 | NH₃ (17) | [M+H-NH₃]⁺, oxepine-2-carbonyl cation |
| 138 | 110 | CO (28) | [M+H-CO]⁺, loss of carbonyl from the ring or amide |
| 138 | 95 | HNCO (43) | [M+H-HNCO]⁺, loss of isocyanic acid |
| 121 | 93 | CO (28) | [M+H-NH₃-CO]⁺, subsequent loss of CO from the acylium ion |
The primary fragmentation would likely be the loss of a neutral ammonia molecule (NH₃) to yield a stable acylium ion at m/z 121. Another characteristic fragmentation is the loss of isocyanic acid (HNCO), leading to an ion at m/z 95. These fragmentation patterns are diagnostic for the presence of a primary carboxamide group attached to an unsaturated system. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Vibrational Spectroscopy (Infrared and Raman) for Identification of Characteristic Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. acs.org These spectra are highly characteristic of the functional groups present, serving as a molecular fingerprint. nih.govbohrium.com For this compound, key functional groups include the primary amide, the carbon-carbon double bonds, and the cyclic ether linkage.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|---|
| N-H Stretch | Primary Amide (-NH₂) | 3400 - 3100 | Two bands (asymmetric and symmetric) expected. Strong in IR. |
| C-H Stretch | Olefinic (=C-H) | 3100 - 3000 | Medium to weak absorption. |
| C=O Stretch (Amide I) | Amide (-C=O) | 1690 - 1650 | Very strong and sharp absorption in IR, a key diagnostic peak. |
| N-H Bend (Amide II) | Amide (-NH₂) | 1640 - 1590 | Strong absorption, often coupled with C=C stretches. |
| C=C Stretch | Olefinic (C=C) | 1650 - 1600 | Variable intensity in IR, often strong in Raman. |
| C-O-C Stretch | Cyclic Ether | 1250 - 1100 | Strong, characteristic absorption for the ether linkage in the ring. |
The IR spectrum is expected to be dominated by very strong absorptions for the amide group: the N-H stretching vibrations above 3100 cm⁻¹, the C=O stretching (Amide I band) around 1670 cm⁻¹, and the N-H bending (Amide II band) around 1620 cm⁻¹. mdpi.com The presence of conjugated C=C bonds would give rise to stretching vibrations in the 1650-1600 cm⁻¹ region, which may overlap with the Amide II band. A strong band corresponding to the C-O-C asymmetric stretch of the cyclic ether would also be prominent, typically in the 1250-1100 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations, which are often more intense in Raman than in IR spectra for symmetric polyene systems. nih.gov
Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment
Similarly, there is no available data from chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) for this compound. These methods are essential for determining the absolute configuration of chiral molecules. libretexts.orgkud.ac.in If this compound were to be synthesized in a chiral, non-racemic form, ECD and ORD would be the primary methods to experimentally establish its stereochemistry. faccts.descirp.org The ECD spectrum provides information about the differential absorption of left and right circularly polarized light by the molecule, which is highly sensitive to its three-dimensional structure. libretexts.org ORD measures the change in optical rotation with the wavelength of light. kud.ac.in Without this data, the absolute configuration of any potential enantiomers of this compound cannot be assigned.
Theoretical and Computational Chemistry Investigations of Oxepine 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the electronic makeup of Oxepine-2-carboxamide. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which a wealth of information about the molecule's structure, stability, and reactivity can be derived.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the ground state properties of medium-sized organic molecules like this compound.
DFT calculations are used to determine the optimized ground-state geometry by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. The reliability of DFT, particularly with functionals like B3LYP or those from the M06 suite, combined with Pople-style (e.g., 6-31G*) or Dunning-type basis sets, provides geometries that are often in excellent agreement with experimental data where available. researchgate.netmdpi.com
Once the optimized geometry is obtained, a variety of electronic and spectroscopic properties can be calculated. Key parameters derived from DFT studies include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap implies higher reactivity. researchgate.net
Electron Density and Electrostatic Potential: Mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution. This allows for the identification of electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which is critical for predicting intermolecular interactions.
Spectroscopic Parameters: DFT is widely used to predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.com Calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental spectra. Similarly, calculated NMR chemical shifts provide valuable structural information.
A representative table of DFT-calculated parameters for a molecule like this compound is shown below.
| Parameter | Calculated Value (Example) | Significance |
| Total Energy | -X Hartrees | Thermodynamic stability |
| HOMO Energy | -6.5 eV | Ionization potential, electron-donating ability |
| LUMO Energy | -1.2 eV | Electron affinity, electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Polarity and intermolecular interactions |
While DFT is highly effective, ab initio (Latin for "from the beginning") methods provide a pathway to even higher accuracy, as they are systematically improvable. These methods are based entirely on first principles without the empirical parameterization often found in DFT functionals.
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and the "gold standard," Coupled Cluster (CC) theory (e.g., CCSD(T)). These methods are more computationally demanding than DFT but are essential for benchmarking and for cases where DFT may be inadequate, such as in describing systems with significant non-covalent interactions or certain excited states. For this compound, high-accuracy ab initio calculations could be used to:
Obtain highly accurate energetic data for different conformers.
Characterize transition states for chemical reactions with high confidence.
Investigate excited-state properties, which is crucial for understanding photochemistry. rsc.org
The choice of method involves a trade-off. For instance, a study might use the more economical MP2 method for geometry optimization and then perform a single-point energy calculation using the highly accurate CCSD(T) method to refine the energetics.
Density Functional Theory (DFT) Studies on Ground State Geometries, Energetics, and Spectroscopic Parameters
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of the seven-membered oxepine ring and the rotatable carboxamide group means that this compound can exist in multiple conformations. Understanding this conformational landscape is critical as the three-dimensional shape of a molecule dictates its biological activity and physical properties. mun.ca
The seven-membered oxepine ring is not planar and can adopt several low-energy conformations, typically described as boat, chair, and twist-chair forms. researchgate.netacs.org Conformational analysis aims to identify all stable conformers and the energy barriers that separate them.
This exploration is often performed computationally by systematically rotating the rotatable bonds (dihedral angles) and calculating the energy at each point, a process known as a potential energy surface (PES) scan. The minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. The relative energies of these conformers can be calculated using DFT or ab initio methods, and their populations at a given temperature can be estimated using the Boltzmann distribution. For this compound, the orientation of the C2-carboxamide substituent (whether it is in an axial-like or equatorial-like position) will further complicate the conformational landscape, leading to a set of distinct, low-energy structures.
While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view. ucr.edu MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.
An MD simulation of this compound, typically performed in a simulated solvent environment to mimic physiological conditions, can reveal:
The flexibility of the oxepine ring by monitoring the fluctuations in its bond lengths, angles, and dihedral angles.
The timescales of conformational interconversions, showing how frequently the molecule transitions between its preferred chair, boat, and twist forms. ucr.edu
The range of motion of the carboxamide side chain and its preferred orientations relative to the ring.
The formation and breaking of intramolecular hydrogen bonds, if any, which can stabilize certain conformations.
This dynamic information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. mun.ca
Exploration of Conformational Energy Landscapes and Preferred Conformers
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction
A primary interest in a molecule like this compound is often its potential to interact with biological macromolecules, such as proteins or enzymes. Molecular docking and subsequent MD simulations are the principal computational tools for predicting and analyzing these interactions. researchgate.netdovepress.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a receptor (a protein target). nih.govijpras.com The process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand and the receptor.
Sampling: Placing the ligand in numerous positions and orientations within the receptor's binding site.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.
The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between this compound and the amino acid residues of the target protein. mdpi.com
Following docking, the most promising ligand-protein complex is often subjected to extended MD simulations. These simulations, lasting from nanoseconds to microseconds, test the stability of the predicted binding pose. They can reveal whether the ligand remains stably bound or if it dissociates, and how the protein structure might adjust to accommodate the ligand. This provides a more rigorous and dynamic assessment of the ligand-target interaction than docking alone. dovepress.com
| Computational Method | Primary Application for this compound | Key Insights |
| Molecular Docking | Predict binding mode and affinity to a protein target. | Identification of key interacting residues, prediction of binding energy. nih.govijpras.com |
| Molecular Dynamics | Assess the stability of the ligand-protein complex over time. | Dynamic stability of binding pose, conformational changes in ligand and protein. ucr.edu |
Binding Site Prediction and Elucidation of Key Intermolecular Interactions
Predicting the binding site of a small molecule on a protein is a critical step in understanding its potential biological activity. nih.gov Computational approaches for binding site prediction can be broadly categorized into geometry-based, energy-based, and machine learning-based methods. ijcai.org For a molecule like this compound, these methods can identify potential protein targets and the specific cavities or pockets on those targets where the molecule is most likely to bind. ijcai.org
Once a potential binding site is identified, the key intermolecular interactions between this compound and the amino acid residues of the protein can be elucidated. These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions include:
Hydrogen Bonds: The carboxamide group of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is capable of forming strong hydrogen bonds with appropriate residues in a protein's binding pocket.
Hydrophobic Interactions: The oxepine ring and any nonpolar regions of the molecule can engage in hydrophobic interactions with nonpolar amino acid side chains.
π-π Stacking: The aromatic character of the oxepine ring can lead to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Computational tools can model and visualize these interactions, providing a detailed picture of the binding mode. For instance, molecular docking simulations can predict the preferred orientation of this compound within a binding site and calculate a scoring function to estimate the binding affinity. nih.govresearchgate.net The analysis of these interactions is crucial for understanding the molecule's mechanism of action and for guiding the design of derivatives with improved binding properties.
Ligand-Protein Dynamics and Stability in Biological Systems
While static docking studies provide a valuable snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a more dynamic and realistic view of these interactions over time. researchgate.net MD simulations can reveal how the ligand and protein move and adapt to each other, providing insights into the stability of the complex. nih.gov
Key aspects that can be investigated through MD simulations include:
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. biorxiv.org MD simulations can capture these changes, which can be crucial for biological function.
Binding Free Energy Calculations: More advanced computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used in conjunction with MD simulations to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
Water-Mediated Interactions: Water molecules often play a critical role in mediating interactions between a ligand and a protein. MD simulations explicitly include water molecules, allowing for the study of their contribution to the binding process.
The stability of the this compound-protein complex in a biological system is a key determinant of its potential efficacy. A stable complex is more likely to elicit a sustained biological response. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds. researchgate.netd-nb.info
Development of Predictive Models from Molecular Descriptors
The development of a QSAR model begins with a dataset of compounds with known biological activities. For this compound derivatives, this would involve synthesizing a library of related compounds and testing their activity in a relevant biological assay.
The next step is to calculate a set of molecular descriptors for each compound. These descriptors are numerical representations of the chemical structure and can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, topological indices). nih.gov
3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume, surface area). nih.gov
Physicochemical Descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters.
Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. Common methods include:
Multiple Linear Regression (MLR) mdpi.com
Partial Least Squares (PLS)
Machine Learning Algorithms (e.g., k-Nearest Neighbors (kNN), Support Vector Machines (SVM), Random Forest, Artificial Neural Networks). nih.govnih.gov
The resulting QSAR equation can then be used to predict the activity of new this compound derivatives based on their calculated descriptors.
Table 1: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Type | Example | Description |
| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The number of atoms of a specific element. | |
| Topological (2D) | Wiener Index | A distance-based topological index. |
| Kier & Hall Connectivity | Indices describing the branching and complexity of the molecular skeleton. | |
| Geometrical (3D) | Molecular Surface Area | The solvent-accessible surface area of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Dipole Moment | A measure of the polarity of the molecule. |
Validation Strategies for QSAR Models
The predictive ability of a QSAR model must be rigorously validated to ensure its reliability. derpharmachemica.comresearchgate.net Validation is typically performed using two main strategies: basicmedicalkey.com
Internal Validation: This involves assessing the model's performance on the same dataset that was used to build it. researchgate.net A common internal validation technique is cross-validation , where the dataset is repeatedly split into training and test sets. derpharmachemica.com The model is built on the training set and its predictive performance is evaluated on the test set. Leave-one-out (LOO) and leave-many-out (LMO) are common cross-validation methods. derpharmachemica.com
External Validation: This is a more stringent test of the model's predictive power. d-nb.info The initial dataset is divided into a training set, used to build the model, and an external test set, which is not used in model development. The model's ability to predict the activity of the compounds in the external test set is then evaluated.
Several statistical parameters are used to assess the quality and predictive ability of a QSAR model:
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description |
| Coefficient of Determination | R² | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit. mdpi.com |
| Cross-validated R² | q² or Q² | An indicator of the model's predictive ability obtained from cross-validation. A high q² (e.g., > 0.5) is generally considered good. researchgate.net |
| Root Mean Square Error | RMSE | Measures the differences between values predicted by a model and the values observed. A lower RMSE indicates a better fit. |
| Predicted R² for the test set | R²_pred | Measures the predictive power of the model on an external test set. |
A robust and validated QSAR model for this compound derivatives can be a powerful tool for prioritizing the synthesis of new compounds with potentially enhanced biological activity.
Computational Studies of Reaction Mechanisms and Transition States for this compound Transformations
Computational chemistry can also be used to study the mechanisms of chemical reactions involving this compound. This can provide valuable information about the feasibility of synthetic routes and the potential for unwanted side reactions.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. umw.edu
Key aspects that can be investigated include:
Reaction Pathways: Identifying the most likely sequence of elementary steps that lead from reactants to products.
Transition State Structures: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. nih.gov Determining its structure provides insight into the factors that control the reaction rate.
Activation Energies: The energy difference between the reactants and the transition state determines the rate of the reaction. Lower activation energies correspond to faster reactions.
For example, computational studies could be used to investigate the mechanism of the synthesis of this compound or to predict its metabolic fate by studying potential enzymatic transformations. nih.gov This information can be invaluable for optimizing reaction conditions and for understanding the potential biotransformation of the compound in a biological system.
Chemical Reactivity and Transformations of the Oxepine 2 Carboxamide Scaffold
Reactions of the Oxepine Ring System
The oxepine ring is a non-aromatic, seven-membered oxygen-containing heterocycle that is in a dynamic equilibrium with its valence tautomer, benzene (B151609) oxide. This equilibrium is a central feature of its chemistry and significantly influences its reactivity.
The oxepine ring system is characterized by a fascinating valence tautomerism with benzene oxide. This equilibrium is highly dependent on the substitution pattern on the ring. In the case of the parent oxepine, the equilibrium lies on the side of the oxepine. However, the presence of substituents can shift this equilibrium. For oxepine-2-carboxamide, the carboxamide group at the C2 position is expected to influence this equilibrium, although specific studies on this exact molecule are not prevalent. The general principle is that electron-withdrawing groups can favor the benzene oxide form.
Ring contraction of oxepine derivatives can occur under various conditions, often photochemically, to yield substituted phenols. This process typically involves the rearrangement of the benzene oxide tautomer.
The hydrogenation of oxepine derivatives can lead to various saturated and partially saturated products. Catalytic hydrogenation of the oxepine ring can yield oxepanes, the fully saturated seven-membered ether. The specific conditions of hydrogenation, such as the catalyst used (e.g., Palladium on carbon, Platinum oxide) and the reaction pressure and temperature, will dictate the extent of saturation.
Aromatization of oxepine derivatives to the corresponding phenolic compounds is a common transformation. This can be achieved through thermal or acid-catalyzed rearrangement of the benzene oxide tautomer. For this compound, this would result in the formation of 2-hydroxybenzamide.
| Transformation | Reagents and Conditions | Product(s) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT | Oxepane-2-carboxamide | Complete saturation of the oxepine ring. |
| Acid-Catalyzed Aromatization | Dilute H₂SO₄, Heat | 2-Hydroxybenzamide | Rearrangement of the benzene oxide tautomer. |
The oxepine ring can undergo ring-opening reactions under both thermal and photochemical conditions. The mechanism of these reactions often involves the intermediacy of the benzene oxide tautomer. Photolysis of oxepine derivatives can lead to a variety of products, including cyclooctatetraene (B1213319) monoepoxide and other rearranged species.
Mechanistic investigations have shown that the course of the ring-opening reaction is highly dependent on the substitution pattern and the reaction conditions. For instance, the presence of electron-withdrawing groups can facilitate nucleophilic attack and subsequent ring opening.
The electron-rich diene system within the oxepine ring makes it susceptible to electrophilic attack. Reactions such as epoxidation and bromination have been studied for various oxepine derivatives. The regioselectivity of these reactions is influenced by the position of substituents on the ring.
Nucleophilic attack on the oxepine ring is less common but can occur, particularly if the ring is activated by electron-withdrawing groups. The attack can lead to ring-opening or substitution products.
| Reaction Type | Reagent | Typical Product |
| Epoxidation | m-CPBA | This compound epoxide |
| Bromination | Br₂ | Dibromo addition product |
| Nucleophilic Addition | R₂CuLi | 1,4- or 1,6-addition product |
Ring-Opening Reactions and Mechanistic Investigations
Reactions of the Carboxamide Functional Group
The carboxamide group is a robust functional group, but it can undergo characteristic reactions, most notably hydrolysis.
The amide bond of the carboxamide group in this compound can be hydrolyzed under acidic or basic conditions to yield oxepine-2-carboxylic acid and ammonia (B1221849). The kinetics of this hydrolysis are expected to follow standard mechanisms for amide hydrolysis.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the amide bond is generally high, and forcing conditions (e.g., elevated temperatures, strong acids or bases) are often required for efficient hydrolysis.
| Condition | Rate Law | General Observations |
| Acidic Hydrolysis | Rate = k[Amide][H⁺] | Requires strong acid and heat. |
| Basic Hydrolysis | Rate = k[Amide][OH⁻] | Generally faster than acidic hydrolysis. |
N-Alkylation, N-Acylation, and Other Nitrogen-Centered Transformations
The nitrogen atom of the carboxamide group in this compound is a key site for synthetic modification. While the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than an amine, it can still undergo various transformations under appropriate conditions. These reactions are crucial for creating derivatives with altered chemical and biological properties.
N-Alkylation and N-Acylation: N-acylation and N-alkylation are fundamental reactions for modifying the amide group. researchgate.netorganic-chemistry.org Generally, N-alkylation of amides requires conversion to the more nucleophilic amide anion using strong bases. nih.gov N-acylation can be achieved using various acylating agents and is a common strategy for the synthesis of N-heterocyclic systems. researchgate.netmdpi.com
In the context of related heterocyclic systems, synthetic strategies often involve the modification of amine precursors or the introduction of N-substituted side chains. For example, the synthesis of dibenzoxepine derivatives has been demonstrated through multi-step sequences that include the protection and deprotection of amine functionalities and their subsequent alkylation. researchgate.netacs.org One documented synthesis of a 1-benzoxepine derivative involves an acylation step to form the seven-membered ring, followed by the formation of an amide bond. vulcanchem.com While direct N-alkylation or N-acylation on a simple this compound is not extensively documented, the principles of amide chemistry suggest that such transformations are feasible and would typically proceed as shown in the table below.
| Transformation | Typical Reagents | General Product |
|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH, n-BuLi) 2. Alkyl Halide (R-X) | N-Alkyl this compound |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) in the presence of a base (e.g., Pyridine, DMAP) | N-Acyl this compound (Imide) |
| Reductive Amination Precursor | Reduction of a nitro group on the oxepine ring (e.g., Pd/C, H₂) | Amino-oxepine derivative, which can then be acylated to a carboxamide |
Other Nitrogen-Centered Transformations: Nitrogen-centered transformations are also integral to the synthesis of the core dibenzoxepine scaffold itself. The reduction of a nitro group on a dibenzoxepine precursor to an aniline (B41778) derivative is a key step in building more complex structures. researchgate.net This aniline can then undergo further reactions, such as conversion into a cyanoguanidine, demonstrating the versatility of the nitrogen center for building diverse molecular architectures. acs.org
Reduction and Oxidation Reactions of the Carboxamide Moiety
The carboxamide functional group can undergo both reduction and oxidation, providing pathways to other important functional groups and further diversifying the molecular scaffold.
Reduction of the Carboxamide: The reduction of the carboxamide group in this compound to an aminomethyl group is a valuable transformation, yielding oxepine-2-methanamine derivatives. This reaction effectively converts the planar, electron-withdrawing amide into a flexible, basic amine. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org Alternative methods, such as using silane-based reducing agents in the presence of a catalyst like Zn(OAc)₂, have also been developed for the reduction of amides to amines, sometimes offering greater functional group tolerance. nih.gov
| Reagent System | Product | General Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (Oxepine-2-methanamine) | Powerful, non-selective reagent that reduces many other functional groups. libretexts.org |
| Borane (BH₃·THF or B₂H₆) | Primary Amine (Oxepine-2-methanamine) | Generally milder than LiAlH₄ and can offer different selectivity. |
| Phenylsilane / Zn(OAc)₂ | Primary Amine (Oxepine-2-methanamine) | Part of a two-step reductive amination of carboxylic acids, demonstrating selective amide reduction. nih.gov |
Oxidation of the Carboxamide Moiety: The oxidation of amides is less common than their reduction but can be achieved under specific conditions. The oxidation of heterocyclic compounds, in general, has been accomplished using reagents like manganese dioxide (MnO₂). researchgate.net For instance, the aerobic oxidation of 1-tetralone-2-carboxamides under basic conditions and light irradiation leads to aromatization, yielding 1-hydroxy-2-naphthoate (B8527853) derivatives. bohrium.com While specific studies on the direct oxidation of the carboxamide group on an oxepine ring are limited, such oxidative conditions could potentially lead to C-N bond cleavage or rearrangement of the heterocyclic ring, depending on the stability of the oxepine system.
Selective Functionalization and Derivatization Strategies for Enhancing Molecular Diversity
Enhancing the molecular diversity of the this compound scaffold involves chemical modifications at various positions on the oxepine ring and transformations of the carboxamide side chain. A multitude of synthetic strategies have been developed, particularly for the more complex and biologically relevant dibenzo[b,f]oxepine and related scaffolds, which serve as a blueprint for potential derivatization. nih.govnih.gov
Strategies for constructing and functionalizing the core scaffold are numerous and include:
Intramolecular Cyclization Reactions: Methods like the McMurry reaction, which uses reagents such as TiCl₄/Zn to form the central seven-membered ring from diaryl ether precursors, are effective. nih.govresearchgate.netresearchgate.net
Palladium-Catalyzed Cross-Coupling: Reactions such as the Heck and Suzuki couplings are instrumental in building the dibenzoxepine framework and introducing substituents. acs.orgmdpi.com For example, a double Heck reaction has been employed as a key step in synthesizing a dibenzoxepine core. acs.org
Nucleophilic Aromatic Substitution (SNAr): This is a common method for forming the diaryl ether linkage, a critical precursor to the oxepine ring. researchgate.netresearchgate.net
Ring-Closing Metathesis (RCM): Enyne metathesis followed by a Diels-Alder reaction has been used to create oxepin-annulated pyrone derivatives, showcasing a powerful approach for building fused heterocyclic systems. nih.gov
Cascade Reactions: One-pot cascade processes involving nucleophilic aromatic substitution followed by Knoevenagel condensation have been developed for the efficient synthesis of functionalized dibenzo[b,f]oxepines. researchgate.net
These core synthesis strategies allow for the incorporation of a wide range of functional groups onto the aromatic rings of benzannulated oxepines. Subsequent modification of these groups, along with transformations of the carboxamide moiety as described previously (e.g., N-alkylation, reduction), provides a powerful platform for generating libraries of diverse molecules for various applications. mdpi.commdpi.comnih.gov
| Synthetic Strategy | Key Reagents/Reaction Type | Purpose in Diversification |
|---|---|---|
| Intramolecular McMurry Reaction | TiCl₄/Zn | Forms the core seven-membered oxepine ring from dialdehydes. nih.govresearchgate.net |
| Heck Reaction | Pd Catalyst | Forms C-C bonds to construct or functionalize the dibenzoxepine scaffold. acs.orgmdpi.com |
| Suzuki Coupling | Pd Catalyst, Boronic Acid | Introduces aryl or alkyl substituents onto the core structure. acs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Base, Aryl Halide, Phenol | Constructs the diaryl ether precursor to the oxepine ring. researchgate.netresearchgate.net |
| Ring-Closing Enyne Metathesis (RCEM) | Grubbs Catalyst | Creates fused oxepine diene systems for further functionalization (e.g., via Diels-Alder). nih.gov |
Photochemical Reactivity and Photoisomerization of this compound Derivatives
The photochemical behavior of the oxepine scaffold is a fascinating area of its chemistry, characterized by a dynamic equilibrium and the potential for light-induced isomerization. The parent oxepine molecule exists in a valence tautomerism with benzene oxide, an equilibrium that can be influenced by substituents and solvent. beilstein-journals.org
Valence Isomerization and Rearrangements: Upon irradiation, the simple oxepine ring can undergo significant rearrangements. A common photochemical reaction is ring contraction, which can lead to the formation of bicyclic products like 2-oxabicyclo[2.3.0]hepta-3,6-diene. beilstein-journals.org This reactivity highlights the non-aromatic, polyene-like character of the oxepine ring and provides a pathway to structurally distinct isomers.
Photoisomerization in Dibenzo[b,f]oxepine Derivatives: In more complex systems like dibenzo[b,f]oxepines, the focus of photochemical studies has often been on incorporating photoswitchable moieties, such as azobenzenes. mdpi.commdpi.comresearchgate.netmdpi.comresearchgate.net These derivatives can be designed to undergo reversible E/Z (trans/cis) isomerization upon irradiation with specific wavelengths of light. This process is associated with significant changes in the molecule's geometry and polarity. mdpi.com
For example, azo-dibenzo[b,f]oxepine derivatives have been synthesized and their photoisomerization studied extensively. The thermodynamically more stable trans (E) isomer can be converted to the less stable cis (Z) isomer by irradiating with light in the visible or near-UV range. The reverse Z-to-E isomerization can occur thermally or by irradiation with a different wavelength of light. mdpi.comresearchgate.net This ability to control molecular shape with light makes these compounds interesting for applications in photopharmacology. nih.govmdpi.com
| Compound Type | Photochemical Process | Inducing Wavelength (Example) | Outcome | Reference |
|---|---|---|---|---|
| Parent Oxepine | Valence Isomerization / Ring Contraction | UV Irradiation | Formation of bicyclic isomers (e.g., 2-oxabicyclo[2.3.0]hepta-3,6-diene). | beilstein-journals.org |
| Azo-dibenzo[b,f]oxepine | E → Z Isomerization | ~370-450 nm | Change from trans to cis geometry of the azo bond. | mdpi.com |
| Fluoro-azo-dibenzo[b,f]oxepine | E → Z Isomerization | 525 nm | Light-induced isomerization to the Z-isomer. | researchgate.net |
| Azo-dibenzo[b,f]oxepine | Z → E Isomerization | Irradiation at 390 nm (over time) or thermal relaxation | Reversion to the more stable trans isomer. | researchgate.net |
Advanced Research in Medicinal Chemistry and Chemical Biology of Oxepine 2 Carboxamide
Structure-Activity Relationship (SAR) Studies of Oxepine-2-carboxamide Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives based on the oxepine framework, these studies have been pivotal in identifying compounds with therapeutic potential.
Rational Design and Synthesis of Analogues for Systematic SAR Elucidation
The rational design of this compound analogues has largely focused on the synthesis of dibenz[b,e]oxepin derivatives. The synthetic strategies employed allow for systematic modifications of the core structure to explore the chemical space and understand its impact on biological activity.
A common approach involves the multi-step synthesis of the dibenz[b,e]oxepin ring system, followed by the introduction and modification of side chains and functional groups at various positions. ontosight.ai For instance, a series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives were synthesized to evaluate their potential as antiallergic agents. nih.gov This involved creating a variety of substituents at the 11-position of the dibenzoxepin ring. Similarly, another series of derivatives, specifically 11-[[2-[(arylsulfonyl)amino]ethyl]thio]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acids, were synthesized to investigate their effects as thromboxane (B8750289) A2 (TXA2) receptor antagonists. nih.gov The synthesis of such analogues is crucial for building a comprehensive understanding of the SAR. researchgate.net The development of these compounds for therapeutic use necessitates extensive research, including SAR studies, to optimize their efficacy and selectivity. ontosight.ai
Identification of Key Pharmacophoric Elements and Their Contributions to Activity
Through systematic SAR studies, researchers have identified several key pharmacophoric elements—the essential structural features required for biological activity—within dibenz[b,e]oxepine derivatives.
For antiallergic activity, SAR studies revealed three critical components:
A 3-(dimethylamino)propylidene group as the side chain at the 11-position. nih.gov
A terminal carboxyl group at the 2-position of the dibenz[b,e]oxepin ring system. nih.gov
The tricyclic dibenz[b,e]oxepin ring system itself. nih.gov
The presence of a carboxamide group is also a key feature in many biologically active molecules, contributing to interactions with biological targets through hydrogen bonding and other forces. ontosight.ai The substituents on the dibenzoxepin core, such as a 2,6-bis(1-methylethyl)phenyl group, can significantly affect the compound's lipophilicity and its interaction with biological targets. ontosight.ai In the context of TXA2 receptor antagonism, the carboxylic acid moiety at the 2-position and the specific nature of the side chain at the 11-position are crucial for high-affinity binding. nih.gov
Impact of Substituent Effects on Biological Activity and Selectivity
The nature and position of substituents on the oxepine ring system have a profound impact on the biological activity and selectivity of the derivatives. Modifications to the core structure can fine-tune the pharmacological profile of the compounds.
In the development of antiallergic agents, the introduction of a 3-(dimethylamino)propylidene side chain at the 11-position and a carboxyl group at the 2-position of the dibenz[b,e]oxepin ring led to compounds with potent inhibitory effects on passive cutaneous anaphylaxis (PCA) in rats and IgG1-mediated bronchoconstriction in guinea pigs. nih.gov For example, the compound KW-4679 demonstrated an ED50 value of 0.049 mg/kg (p.o.) in the PCA test. nih.gov
In the series of TXA2 receptor antagonists, the substitution pattern on the arylsulfonylaminoethylthio side chain at position 11 was systematically varied. This led to the identification of compounds with high affinity for the TXA2/PGH2 receptor, with Ki values in the nanomolar range. nih.gov Specifically, (+/-)-11-[[2-[(Styrylsulfonyl)amino]ethyl]-thio]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid (Ki = 6.5 nM) was a highly promising compound. nih.gov Furthermore, the stereochemistry of the molecule was found to be critical, with the (-)-isomer being 60-fold more potent than the (+)-isomer in a receptor binding assay. nih.gov
The table below summarizes the impact of different substituents on the biological activity of selected dibenz[b,e]oxepine derivatives.
| Compound ID | Core Structure | Substituent at Position 11 | Biological Activity | Potency |
| KW-4679 | 6,11-dihydrodibenz[b,e]oxepin-2-acetic acid | (Z)-3-(dimethylamino)propylidene | Antiallergic (PCA in rats) | ED₅₀ = 0.049 mg/kg |
| Compound 41 | 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid | [[2-[(Styrylsulfonyl)amino]ethyl]thio] | TXA2/PGH2 Receptor Antagonist | Ki = 6.5 ± 0.29 nM |
| Compound 4af | 6,11-dihydrodibenz[b,e]thiepin-2-carboxylic acid | [[2-[(phenylsulfonyl)amino]ethyl]thio] | TXA2/PGH2 Receptor Antagonist | Ki = 3.7 ± 0.31 nM |
In Vitro Mechanistic Studies of Biological Activity
In vitro mechanistic studies are essential for elucidating the molecular mechanisms by which this compound derivatives exert their biological effects. These studies often involve enzyme inhibition assays and receptor binding studies.
Enzyme Inhibition Kinetics and Mechanistic Classification (e.g., competitive, non-competitive, uncompetitive, irreversible)
Enzyme inhibition is a common mechanism of action for many therapeutic agents. The characterization of enzyme inhibition involves determining the kinetic parameters and classifying the type of inhibition. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive. sci-hub.selibretexts.orgkhanacademy.org
Competitive inhibition: The inhibitor binds to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). sci-hub.senih.gov
Non-competitive inhibition: The inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not change the Km. khanacademy.orgnih.gov
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. khanacademy.org
While specific enzyme inhibition kinetic data for this compound itself are not extensively documented in the available literature, studies on related heterocyclic compounds have employed these principles. For example, in a study of inhibitors for the branched-chain 2-oxo acid dehydrogenase complex, arylidenepyruvates were classified as either competitive or non-competitive inhibitors based on kinetic analysis. nih.gov Some dibenzoxepin derivatives have been shown to possess both TXA2/PGH2 receptor antagonizing and TXA2 synthase inhibitory effects, suggesting a dual mechanism of action that would require detailed kinetic studies to fully characterize. nih.gov
Receptor Binding and Ligand-Receptor Interaction Assays
Receptor binding assays are crucial for quantifying the affinity of a ligand for its receptor and are a cornerstone of drug discovery. merckmillipore.com These assays typically use a radiolabeled ligand to compete with the test compound for binding to the receptor.
Derivatives of dibenz[b,e]oxepine have been extensively studied using receptor binding assays. For example, a series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives demonstrated inhibitory effects on specific [3H]pyrilamine binding to histamine (B1213489) H1 receptors in guinea pig cerebellum. nih.gov The compound KW-4679, an antiallergic agent, exhibited a Ki value of 16 nM for the histamine H1 receptor. nih.gov
In another study, a series of dibenz[b,e]oxepin derivatives were evaluated for their ability to antagonize the thromboxane A2/prostaglandin (B15479496) H2 (TXA2/PGH2) receptor. nih.gov The binding affinities were determined using guinea pig platelet membranes. The results, as shown in the table below, highlight the high affinity of these compounds for the receptor.
The table below presents data from receptor binding assays for selected dibenz[b,e]oxepine derivatives.
| Compound ID | Target Receptor | Assay Type | Binding Affinity (Ki) |
| KW-4679 | Histamine H1 Receptor | [³H]pyrilamine binding | 16 ± 0.35 nM |
| Compound 41 | TXA2/PGH2 Receptor | Platelet membrane binding | 6.5 ± 0.29 nM |
| Compound 4af | TXA2/PGH2 Receptor | Platelet membrane binding | 3.7 ± 0.31 nM |
These binding studies are critical for establishing the mechanism of action and for guiding the optimization of lead compounds to enhance their potency and selectivity for the desired biological target. nih.govnih.gov
Modulation of Protein-Protein Interactions (PPIs) by this compound Scaffolds
The modulation of protein-protein interactions (PPIs) presents a significant, albeit challenging, frontier in drug discovery. nih.govnih.gov PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.govrsc.org The this compound scaffold has emerged as a promising framework for developing modulators of these crucial interactions. The structural characteristics of the oxepine ring, combined with the versatile carboxamide group, allow for the creation of molecules that can target the often large and featureless interfaces of PPIs. nih.gov
A notable example of an oxepine-carboxamide derivative modulating PPIs is found in the development of novel androgen receptor (AR) antagonists. The dimerization of the AR is a critical PPI for its function. Researchers have identified N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives that effectively disrupt this dimerization. researcher.lifenih.govacs.org In one study, a lead compound, Z10, which features a benzo[b]oxepine core, was identified as a potent AR antagonist. researcher.lifenih.gov Further optimization led to the development of compound Y5, which demonstrated a dual mechanism of action: it not only antagonized the AR by disrupting its dimerization but also induced its degradation. nih.govacs.org This disruption of the AR-AR interaction showcases the potential of the oxepine-carboxamide scaffold to serve as a foundational structure for potent PPI modulators. researcher.lifenih.govacs.org The design of such molecules often involves creating mimics of secondary protein structures, like α-helices or β-strands, that are crucial for the PPI interface. The oxepine scaffold can serve as a rigid backbone to which various functional groups are attached to mimic the key interacting residues of a protein partner.
Cellular Pathway Perturbation Analysis (e.g., ubiquitin-proteasome pathway, microtubule polymerization)
The biological activity of this compound derivatives is often elucidated through cellular pathway perturbation analysis, which examines how these compounds affect specific signaling or metabolic pathways within a cell. Key pathways that have been reportedly modulated by oxepine-containing compounds include the ubiquitin-proteasome system and microtubule dynamics.
Ubiquitin-Proteasome Pathway: The ubiquitin-proteasome pathway (UPP) is a major mechanism for controlled protein degradation, essential for cellular homeostasis. creative-diagnostics.commdpi.com Dysregulation of this pathway is linked to various diseases, including cancer. atlasgeneticsoncology.org Certain oxepine-carboxamide derivatives have been shown to perturb this pathway. For instance, the N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivative, Y5, was found to induce the degradation of the androgen receptor (AR) through the UPP. nih.govacs.org This indicates that the compound may interact with components of the ubiquitination machinery, such as E3 ligases, to mark the AR for degradation by the 26S proteasome. nih.govacs.orgcreative-diagnostics.com This targeted degradation of a key protein highlights a powerful mechanism of action for this class of compounds.
Microtubule Polymerization: Microtubules are dynamic cytoskeletal polymers crucial for cell division, structure, and transport. nih.govmdpi.com Their dynamics are a key target for anticancer drugs. nih.govmdpi.comnih.gov Several studies have investigated dibenzo[b,f]oxepine derivatives, which share the core oxepine ring, as potential microtubule polymerization inhibitors. nih.govmdpi.comnih.govdntb.gov.uaresearchgate.net These compounds are designed to bind to tubulin, the protein subunit of microtubules, often at the colchicine-binding site, thereby disrupting microtubule assembly. nih.govnih.govibb.waw.pl This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.com While not this compound itself, the demonstrated activity of the broader dibenzo[b,f]oxepine class suggests that the oxepine scaffold is a viable starting point for the design of novel microtubule-targeting agents. nih.govmdpi.comresearchgate.net
Identification and Validation of Molecular Targets for this compound
A critical step in the development of novel therapeutic agents is the identification and validation of their molecular targets. nih.govcreative-biolabs.comnih.gov This process, often termed target deconvolution, is essential for understanding a compound's mechanism of action and for optimizing its efficacy and safety. nih.govcreative-biolabs.com
Activity-Based Protein Profiling (ABPP) in Target Identification and Characterization
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used for target discovery and for assessing the selectivity of inhibitors in native biological systems. acs.orguniversiteitleiden.nl ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. acs.orgnih.gov
To apply ABPP to this compound derivatives, a probe would be synthesized by incorporating a reactive "warhead" and a reporter tag (like biotin (B1667282) or a fluorophore) onto the this compound scaffold, while aiming to retain its original biological activity. acs.orgresearchgate.net This probe could then be used in a competitive profiling experiment. In this setup, a proteome is pre-incubated with the original, untagged this compound compound, followed by treatment with the broad-spectrum ABPP probe. acs.org The targets of the this compound compound will be occupied, preventing the probe from binding. By comparing the protein labeling profile with and without the competitor compound using mass spectrometry, the specific protein targets can be identified by the reduction in probe labeling. acs.orgacs.org This approach not only identifies direct targets but also provides information on the inhibitor's selectivity across a whole class of enzymes. acs.orguniversiteitleiden.nl
Genetic and Biochemical Approaches for Target Validation
Once potential targets for an this compound derivative are identified, they must be validated to confirm that they are responsible for the compound's observed biological effects. aacrjournals.org
Genetic Validation: This involves manipulating the expression of the proposed target gene in cells. aacrjournals.org For example, using CRISPR/Cas9 to knock out the gene encoding the target protein should render the cells resistant to the compound if it is a true on-target inhibitor. aacrjournals.org Conversely, overexpressing the target protein might sensitize the cells to the compound. The activity of compounds against clinically relevant mutant versions of the target protein can also provide strong validation, as was shown for the benzo[b]oxepine-4-carboxamide derivative Y5 against drug-resistant androgen receptor mutants. nih.govacs.org
Biochemical Validation: Biochemical assays are used to confirm direct interaction between the compound and the target protein. This can include in vitro binding assays with the purified protein to determine binding affinity (e.g., Kd or IC₅₀ values). nih.gov Pull-down assays using a biotinylated version of the this compound derivative can provide further evidence of a direct interaction. pharmaweek.com Furthermore, demonstrating that the compound inhibits the enzymatic activity of the purified target protein in a concentration-dependent manner is a key validation step.
Lead Compound Identification and Optimization Strategies Utilizing this compound Scaffolds
The process of drug discovery involves identifying initial "hit" compounds, often from high-throughput screening, and then chemically modifying them into "lead" compounds with improved properties. upmbiomedicals.com This lead optimization phase is a critical and multifaceted process aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. medchemexpress.compreprints.org The this compound scaffold serves as a valuable starting point for such optimization efforts. researchgate.netacs.orgresearchgate.net
The journey from a hit to a clinical candidate is exemplified by the development of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives as androgen receptor (AR) antagonists. researcher.lifenih.gov
Lead Identification: The initial antagonist M17-B15 was identified but had poor oral bioavailability. nih.gov Through structural modifications, a new lead compound, Z10, incorporating a benzo[b]oxepine scaffold, was discovered with potent antagonistic activity. researcher.lifenih.gov
Lead Optimization & SAR: Starting from the lead Z10, a structure-activity relationship (SAR) study was conducted. nih.gov This involves synthesizing a series of analogues by systematically modifying different parts of the molecule—in this case, the 2-oxopropyl moiety of Z10 was the focus. researcher.lifenih.gov The goal is to understand which chemical features are essential for activity and which can be altered to improve other properties. nih.govresearchgate.net
Identification of Optimized Candidate: This SAR exploration led to the identification of compound Y5, which featured a morpholine (B109124) ring. acs.org Y5 showed significantly enhanced antagonistic activity (IC₅₀ = 0.04 μM) compared to the initial lead, Z10. nih.govacs.org This optimization process successfully balanced potency and other drug-like properties, resulting in a candidate with a dual mechanism of action and efficacy against drug-resistant AR mutants. nih.govacs.org
This process typically involves a continuous feedback loop between chemical synthesis, biological testing (in vitro and in vivo), and often computational modeling to guide the design of new analogues. preprints.org The ultimate goal is to achieve a compound with a balanced profile of efficacy, selectivity, and safety suitable for clinical development. upmbiomedicals.com
High-Throughput Screening (HTS) of Oxepine-Based Compound Libraries
High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com This process is instrumental in identifying initial "hits" or "leads"—molecules that exhibit a desired biological activity and serve as the starting point for drug development. bmglabtech.comevotec.com HTS workflows involve the miniaturization of assays, typically in 384- or 1536-well microplate formats, combined with robotic liquid handling, sophisticated detectors, and powerful data analysis software to efficiently screen large compound libraries. bmglabtech.comsygnaturediscovery.com
In the context of oxepine-containing scaffolds, HTS plays a crucial role in exploring chemical diversity to uncover novel therapeutic agents. Compound libraries, which can be either diverse collections aiming for broad coverage of chemical space or focused libraries targeting specific protein families (e.g., kinases), are screened for activity. sygnaturediscovery.comstanford.eduthermofisher.com For instance, the discovery of potent antagonists for targets like the androgen receptor has involved screening and structural modification of existing compounds. A notable example is the identification of a potent antagonist, Z10, which features a benzo[b]oxepine core. researcher.lifenih.govacs.org This discovery stemmed from a strategy of substituting the head part of a previously identified antagonist with diverse structures, a process well-suited to HTS methodologies. researcher.lifenih.govacs.org The results from such large-scale screenings provide the foundational data for subsequent lead optimization efforts. bmglabtech.com
Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) Approaches
Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) are rational, efficient strategies for lead discovery and optimization. openaccessjournals.comnih.gov FBDD begins by screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. openaccessjournals.comfrontiersin.org These initial fragment hits then serve as building blocks, which are grown or linked together to create more potent, drug-like molecules. frontiersin.org SBDD, often used in conjunction with FBDD, relies on high-resolution structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of inhibitors that fit precisely into the target's binding site. drugdiscoverychemistry.com
The application of these design principles is critical in the development of drugs targeting specific protein pockets. For example, in the effort to develop novel androgen receptor (AR) antagonists, researchers targeted a newly identified site at the dimer interface of the AR. researcher.lifenih.govacs.org The discovery and subsequent optimization of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives were guided by SBDD. By understanding the structural features of the AR's dimer interface pocket, medicinal chemists could rationally design oxepine-based molecules with improved binding affinity and antagonistic activity. acs.org This structure-guided approach facilitates the optimization of initial hits into highly potent and selective clinical candidates. drugdiscoverychemistry.com
Parallel Synthesis and Combinatorial Chemistry for Lead Optimization
Parallel synthesis and combinatorial chemistry are powerful techniques that accelerate the lead optimization phase of drug discovery by enabling the rapid production of large, focused libraries of compounds. scribd.comresearchgate.net Parallel synthesis involves conducting multiple, separate reactions in an array of vessels (like a microplate), where each vessel yields a single, distinct product. scribd.comijpsr.com This method is highly favored for lead optimization as it allows for systematic exploration of the structure-activity relationship (SAR) by varying specific substituents around a core scaffold, with the structure of each resulting analogue being known. scribd.comchimia.ch Combinatorial chemistry can produce even larger libraries, often as mixtures, to maximize the chemical space explored. ijpsr.com
These high-throughput synthesis techniques are essential for refining initial hits identified from HTS. researchgate.netroutledge.com In the development of the benzo[b]oxepine-based androgen receptor antagonists, an initial hit (Z10) was optimized to generate a significantly more potent derivative, Y5. researcher.lifenih.gov This optimization process, which involves making targeted structural modifications to the parent molecule, is ideally suited to parallel synthesis. By systematically creating a library of analogues with different chemical groups, researchers can efficiently identify the modifications that enhance potency and improve pharmacological properties, leading to the selection of a superior clinical candidate. researchgate.net
Interactive Data Table: Illustrative Lead Optimization of an Oxepine Scaffold
This table demonstrates a hypothetical lead optimization workflow using parallel synthesis, starting from an initial hit and systematically modifying different parts of the molecule (R1 and R2) to improve target inhibition.
| Compound ID | Scaffold | R1 Group | R2 Group | Target Inhibition (IC50, µM) |
| Hit-01 | This compound | -H | -CH3 | 15.2 |
| Opt-01a | This compound | -F | -CH3 | 10.5 |
| Opt-01b | This compound | -Cl | -CH3 | 8.1 |
| Opt-02a | This compound | -Cl | -CF3 | 2.4 |
| Opt-02b | This compound | -Cl | -Cyclopropyl | 1.7 |
| Lead-01 | This compound | -Cl | -CH(CH3)2 | 0.9 |
Pre-clinical In Vitro Profiling and Mechanistic Studies in Cellular and Tissue Models
Following the identification and optimization of lead compounds, a comprehensive pre-clinical in vitro profiling is conducted to evaluate their biological effects in relevant cellular and tissue models. nih.govnih.gov This stage is critical for understanding a compound's efficacy, selectivity, and mechanism of action (MOA) before it can be considered for further development. accelevirdx.com The profiling involves a suite of assays designed to measure how the compound interacts with cells and influences biological pathways.
Cell-Based Assays for Efficacy, Selectivity, and Phenotypic Screening
Cell-based assays are fundamental tools in pre-clinical profiling, providing data on a compound's activity within a biological context, which is often more relevant than data from purely biochemical assays. nih.gov These assays are used to determine the efficacy (the concentration required to produce a desired effect, often measured as an IC50 value) and selectivity (the compound's activity against the intended target versus off-targets) of drug candidates. acs.org For example, the development of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives as AR antagonists involved extensive testing in prostate cancer cell lines. researcher.lifenih.gov
Interactive Data Table: In Vitro Efficacy of Benzo[b]oxepine-4-carboxamide Derivatives
This table summarizes the reported in vitro efficacy of key compounds from a study on novel androgen receptor antagonists. The data highlights the successful optimization from an initial hit to a highly potent lead compound.
| Compound ID | Chemical Name | Target | Cell Line | Efficacy (IC50) | Citation |
| Y5 | N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivative | Androgen Receptor | LNCaP | 0.04 µM | researcher.lifenih.govacs.org |
| Z10 | N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivative | Androgen Receptor | LNCaP | Potent Antagonist | researcher.lifenih.govacs.org |
Mechanistic Studies in Relevant Biological Systems (e.g., specific cell lines, primary cultures, ex vivo tissues)
Understanding how a drug candidate works at a molecular level is crucial for its development. Mechanistic studies in relevant biological systems, such as cancer cell lines or primary patient-derived cultures, are employed to elucidate the specific interactions and pathway modulations responsible for the compound's therapeutic effect. accelevirdx.com These studies confirm that the compound engages its intended target and produces the desired downstream biological consequences.
For the benzo[b]oxepine-based AR antagonists, mechanistic investigations were performed in prostate cancer cell lines (LNCaP). researcher.lifenih.gov These studies revealed that the compounds exert their antagonistic effect by directly targeting the androgen receptor. Specifically, they were shown to disrupt the dimerization of the AR, a critical step for its activation and function in driving prostate cancer cell growth. researcher.lifenih.govacs.org
Investigation of Dual Mechanisms of Action for Multifunctional Compounds
Some advanced drug candidates can engage their target through multiple, distinct mechanisms, which can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. Investigating these dual mechanisms is a key part of modern drug discovery. rsc.org
A prime example is the benzo[b]oxepine derivative Y5. researcher.lifenih.govacs.org Further mechanistic studies revealed that this compound possesses a dual mechanism of action. In addition to antagonizing the androgen receptor by disrupting its dimerization, Y5 also induces the degradation of the AR protein itself. researcher.lifenih.govacs.org This is accomplished by leveraging the cell's own machinery for protein disposal, the ubiquitin-proteasome pathway. researcher.lifenih.gov By both blocking AR function and promoting its destruction, Y5 provides a more comprehensive and robust inhibition of androgen signaling, making it a highly promising candidate for treating drug-resistant prostate cancer. researcher.lifenih.gov
Applications in Chemical Biology as Probes and Research Tool Compounds
Extensive literature searches did not yield specific research findings on the application of this compound as chemical biology probes or research tool compounds. The following sections detail the lack of available information for the specified applications.
Development of Fluorescently Tagged or Biotinylated this compound Probes
There is currently no publicly available scientific literature detailing the synthesis or application of fluorescently tagged or biotinylated derivatives of this compound. Chemical probes are essential tools in chemical biology for visualizing and isolating cellular targets. nih.govchemicalprobes.orgelifesciences.orgrsc.org The development of such probes typically involves conjugating a fluorophore (a fluorescent chemical compound) or biotin to a parent molecule. thermofisher.comacs.orgnih.gov This process, known as biotinylation, allows for the detection and purification of proteins that interact with the molecule of interest. sigmaaldrich.comsigmaaldrich.com Despite the established methodologies for creating such probes, their application to the this compound scaffold has not been reported in the reviewed literature.
Table 1: Summary of Literature Search for Fluorescent and Biotinylated this compound Probes
| Search Query | Findings |
| "fluorescently tagged this compound" | No relevant results found. |
| "biotinylated this compound" | No relevant results found. |
| "this compound chemical probes" | No specific probes based on this scaffold were identified. |
Utilization in Affinity Chromatography and Pull-Down Assays for Target Isolation
No published studies were found that describe the use of this compound in affinity chromatography or pull-down assays. These techniques are fundamental for identifying the protein binding partners of a small molecule. pnas.orgsigmaaldrich.comcreativebiomart.net In a typical pull-down assay, a "bait" protein or a small molecule conjugated to a tag (like biotin) is immobilized on beads and used to capture "prey" proteins from a cell lysate. nih.govnih.govnih.gov Affinity chromatography operates on a similar principle of specific binding to purify molecules from a mixture. acs.org The absence of reports on biotinylated this compound (as noted in the previous section) precludes its use in these standard target isolation workflows.
Table 2: Status of this compound in Target Identification Techniques
| Technique | Application of this compound Reported |
| Affinity Chromatography | No |
| Pull-Down Assays | No |
Exploration of Photopharmacology Applications with Photoactivatable Oxepine-2-carboxamides
The field of photopharmacology, which uses light to control the activity of drugs, has seen significant advances with various molecular scaffolds. nih.gov However, research into the development of photoactivatable Oxepine-2-carboxamides is not present in the current scientific literature. While related compounds such as dibenzo[b,f]oxepine derivatives have been investigated as photoswitches, these findings are not directly applicable to the this compound core structure. nih.gov The design of photoactivatable compounds involves incorporating a photoswitchable group that changes its structure and, consequently, its biological activity upon irradiation with a specific wavelength of light. There is no evidence to suggest that this has been accomplished for this compound.
Emerging Research Avenues and Future Perspectives for Oxepine 2 Carboxamide
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Chemical Diversity and Complexity
The synthesis of the oxepine ring is a complex challenge for organic chemists. However, recent advancements are paving the way for more efficient, sustainable, and diverse synthetic routes to oxepine-2-carboxamide and its analogues. These methods are crucial for building libraries of compounds for drug discovery and for the large-scale production of promising candidates.
One of the most promising areas is the development of chemoenzymatic synthesis . This approach combines the selectivity of enzymes with the practicality of chemical synthesis. For instance, keto-α-diazoesters can be enzymatically reduced to the corresponding alcohols with high enantioselectivity, providing chiral building blocks for the synthesis of O-containing heterocycles. tsijournals.com This method allows for the creation of specific stereoisomers, which is often critical for biological activity.
Photocatalysis is another green and sustainable approach gaining traction. mdpi.com Visible-light-driven reactions, often using iridium or copper-based photocatalysts, can promote complex cyclization cascades under mild conditions. mdpi.com These methods can be used for intramolecular cycloetherification to construct the oxepine ring, offering an alternative to traditional, often harsh, synthetic conditions. mdpi.com
Flow chemistry is revolutionizing the synthesis of complex molecules by offering enhanced safety, efficiency, and scalability. researchgate.netebi.ac.uk This technique, where reactants are continuously passed through a reactor, allows for precise control over reaction parameters. ebi.ac.uk The machine-assisted, multi-step flow preparation of heterocyclic compounds like pyrazine-2-carboxamide has demonstrated the potential of this technology for producing pharmaceutically relevant molecules. researchgate.net The application of flow chemistry to the synthesis of this compound precursors is an active area of research that could significantly streamline their production. ipb.pt
Furthermore, novel catalytic systems, such as those based on palladium, rhodium, and nickel, are being employed for various cyclization and cross-coupling reactions to construct the oxepine scaffold with high regioselectivity and yield. mdpi.comebi.ac.uk These include domino reactions, where multiple bonds are formed in a single step, and microwave-assisted synthesis, which can significantly reduce reaction times. smolecule.com
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in the Rational Design of this compound Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery by enabling the rational design of new molecules with improved properties. mdpi.comcolab.ws For this compound analogues, these computational tools are being used to predict biological activity, optimize drug-like properties, and explore vast chemical spaces.
A key application is pharmacophore modeling . This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. For example, a pharmacophore model for prostaglandin (B15479496) EP4 receptor antagonists was used to discover a potent series of 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide derivatives. nih.gov By screening virtual libraries of compounds against such models, researchers can prioritize the synthesis of molecules with the highest probability of being active.
Molecular docking is another powerful computational method that predicts the binding orientation and affinity of a molecule to a target protein. This has been used to study the interaction of dibenzo[b,f]oxepine derivatives with tubulin, a protein crucial for cell division and a key target in cancer therapy. nih.govnih.gov These in silico studies help to understand the structure-activity relationships (SAR) and guide the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the chemical structure of oxepine derivatives with their biological activities. researchgate.netmdpi.com These models use statistical methods to identify molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for a compound's potency and selectivity. QSAR studies can predict the activity of unsynthesized compounds, thereby saving time and resources in the drug development process. mdpi.com
Exploration of New Biological Targets and Therapeutic Areas for Oxepine-Based Modulators
While oxepine derivatives have been investigated for some time for their effects on the central nervous system, recent research is uncovering a wealth of new biological targets and therapeutic applications for this compound and its analogues. tsijournals.commdpi.commdpi.com
Antiviral Activity: Spiro-annulated oxepane (B1206615) derivatives have shown promising activity against DNA viruses, specifically adenovirus C5. nih.gov Furthermore, the dibenzo[b,f]oxepine derivative omigapil (B182619) has demonstrated inhibitory effects against HIV, dengue virus, and Zika virus. mdpi.com This opens up a new frontier for developing broad-spectrum antiviral agents based on the oxepine scaffold.
Neurodegenerative Diseases: The treatment of progressive neurodegenerative disorders such as Parkinson's and Alzheimer's diseases is a significant area of interest for synthetic dibenzo[b,f]oxepine derivatives. nih.govmdpi.com For instance, omigapil is being investigated for its potential to alleviate symptoms of congenital muscular dystrophy. mdpi.com Computational studies also suggest that the flexible oxepine ring can interact with amyloid-beta peptides, potentially inhibiting the formation of fibrils associated with Alzheimer's disease.
Anticancer Therapy: A major focus of current research is the development of oxepine-based anticancer agents. tsijournals.comresearchgate.net Dibenzo[b,f]oxepine derivatives are being explored as microtubule inhibitors that bind to the colchicine (B1669291) site on tubulin, disrupting cell division in cancer cells. mdpi.commdpi.com This mechanism is of particular interest as it may overcome multi-drug resistance. researchgate.net Another emerging target is the bromodomain-containing protein 4 (Brd4), which plays a key role in tumorigenesis. mdpi.com
Efflux Pump Inhibition: Bacterial efflux pumps are a major cause of antibiotic resistance, as they actively expel drugs from the bacterial cell. A novel and exciting application for oxepine-based modulators is as efflux pump inhibitors (EPIs). By blocking these pumps, EPIs can restore the efficacy of existing antibiotics. colab.wsnih.govfrontiersin.org This strategy holds immense promise for combating multi-drug resistant bacterial infections.
The diverse range of biological activities also includes anti-inflammatory, analgesic, antidiabetic, and insecticidal properties, highlighting the broad therapeutic potential of this class of compounds. mdpi.commdpi.com
Development of Advanced Analytical and Characterization Techniques Tailored for Complex Oxepine Systems
The increasing complexity of synthesized oxepine derivatives and their biological targets necessitates the development and application of advanced analytical and characterization techniques. These methods are crucial for confirming the structure, purity, and stereochemistry of new compounds, as well as for understanding their interactions with biological macromolecules.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlated Spectroscopy (TOCSY) are indispensable for the unambiguous structural elucidation of complex oxepine derivatives. ipb.ptresearchgate.net These methods provide detailed information about the connectivity of atoms within the molecule. For carbohydrate-based oxepines, a combination of NMR spectroscopy and computational chemistry has been used to characterize their preferred conformations in solution. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for confirming the molecular formula of newly synthesized compounds with high accuracy. researcher.lifenih.gov It is routinely used alongside NMR to characterize novel benzo[b]oxepine-based 1,2,3-triazole derivatives. researcher.life The development of techniques like nanoelectrospray ionization (nESI) allows for the analysis of complex mixtures with high sensitivity. nih.gov
X-ray Crystallography: To understand the precise three-dimensional arrangement of atoms and the nature of interactions between oxepine-based modulators and their biological targets, X-ray crystallography is the gold standard. riken.jpnih.gov This technique has been used to determine the crystal structure of proteins in complex with dibenzoxepinone inhibitors, providing invaluable insights for structure-based drug design. pdbj.org The use of synchrotron radiation and crystallization robots is facilitating the analysis of increasingly large and complex macromolecular assemblies. riken.jp
Chiral Chromatography: Since the stereochemistry of a molecule is often critical for its biological activity, the separation of enantiomers is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analytical and preparative separation of chiral oxepine derivatives, ensuring that the biological activity of a specific stereoisomer can be accurately assessed. mdpi.comphenomenex.com
Understanding Resistance Mechanisms to Oxepine-Based Modulators at a Molecular Level and Strategies for Overcoming Them
As with any therapeutic agent, the development of resistance is a major challenge for the long-term efficacy of oxepine-based modulators. Understanding the molecular mechanisms of resistance is therefore critical for designing next-generation compounds that can circumvent these issues.
A primary mechanism of resistance, particularly in the context of antimicrobial and anticancer agents, is the overexpression of efflux pumps . nih.govnih.gov These membrane proteins actively transport drugs out of the cell, reducing their intracellular concentration to sub-therapeutic levels. The resistance nodulation division (RND) family of efflux pumps in Gram-negative bacteria is a major contributor to multi-drug resistance. anr.fr
To counter this, a key strategy is the development of Efflux Pump Inhibitors (EPIs) . nih.govanr.fr These molecules are designed to block the function of efflux pumps, thereby restoring the activity of co-administered antibiotics. nih.gov Peptidomimetic compounds like phenylalanine arginyl β-naphthylamide (PAβN) have been studied as broad-spectrum EPIs. nih.gov The discovery of novel polyamine scaffolds with potent EPI activity against multi-drug resistant pathogens like Pseudomonas aeruginosa highlights the potential of this approach. frontiersin.org The development of oxepine-based EPIs is a promising research avenue.
Another common resistance mechanism is the mutation of the drug target . Changes in the amino acid sequence of a target protein can reduce the binding affinity of the inhibitor, rendering it less effective. For example, mutations in the AcrB efflux pump protein have been shown to confer resistance to N-mesityl-2-phenyl-quinoline-4-carboxamide (NMP), an EPI. nih.gov To overcome this, researchers can use molecular modeling and structural biology to understand how these mutations affect drug binding and then design new analogues that are less susceptible to these changes. This can involve designing compounds that bind to different regions of the target or that can accommodate the structural changes caused by the mutation.
In the context of anticancer therapy, drug resistance can also arise from the activation of alternative signaling pathways or changes in the expression of tubulin isotypes. researchgate.net A deeper understanding of these mechanisms at the molecular level will be crucial for the rational design of more robust and effective oxepine-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
